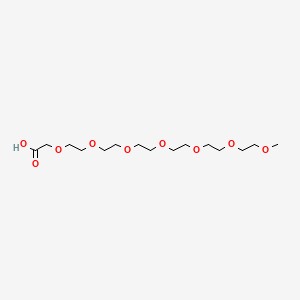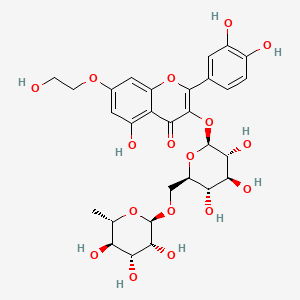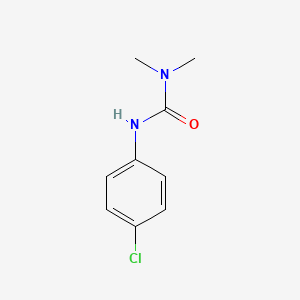
m-PEG7-CH2COOH
描述
M-PEG7-CH2COOH is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The chemical formula of this compound is C15H30O9 . Its exact mass is 354.19 and its molecular weight is 354.400 .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of this compound is 412.00 . It appears as a solid-liquid mixture and is colorless to light yellow .科学研究应用
抗体药物偶联物 (ADC)
m-PEG7-CH2COOH: 用作合成 ADC 的不可裂解连接体。ADC 是靶向癌症疗法,它将针对癌细胞的抗体与细胞毒性药物结合。 连接体将药物连接到抗体,在这种情况下,this compound 的末端羧酸可以与伯胺基反应形成稳定的酰胺键,这对维持 ADC 在血液中的完整性至关重要 .
PROTAC 合成
该化合物还用作合成蛋白降解靶向嵌合体 (PROTAC) 的基于 PEG 的连接体。PROTAC 是一种双功能分子,它招募 E3 泛素连接酶来标记不需要的蛋白质,以便通过蛋白酶体降解。 This compound 中的亲水性 PEG 间隔物增加了溶解度,这对 PROTAC 的生物利用度和疗效至关重要 .
药物溶解度增强
This compound 中 PEG 间隔物的亲水性使其成为提高疏水性药物在水性介质中溶解度的宝贵工具。 这在药物制剂和递送中特别有用,其中溶解度会严重影响药物的生物利用度和治疗效果 .
表面改性
This compound 可用于修饰表面,如纳米颗粒或医疗器械,以提高生物相容性并降低免疫原性。 PEG 化过程涉及将 PEG 链连接到这些表面,这可以帮助逃避免疫系统并改善体内循环时间 .
生物偶联
This compound 中的末端羧酸基团在活化条件下对伯胺基有反应性,使其适用于生物偶联应用。 这包括将肽、蛋白质或其他生物分子偶联在一起以改善其稳定性、溶解度或药代动力学 .
诊断剂
在诊断应用中,this compound 可用于将成像剂偶联到靶向分子,如抗体或肽。 这允许在诊断程序中增强对特定组织或疾病的成像 .
治疗性基因递送
该化合物可用于基因治疗作为递送治疗性基因进入细胞的载体成分。 PEG 化有助于在递送过程中保护遗传物质并促进其进入靶细胞 .
组织工程
在组织工程中,this compound 可以掺入水凝胶或其他支架材料中以改善其特性,例如水合、机械强度和生物相容性,这些特性对于组织再生应用至关重要 .
每种应用都利用了 this compound 的独特特性来增强各个科学领域的研究和开发。
作用机制
Target of Action
m-PEG7-CH2COOH, also known as mPEG6-CH2COOH, m-PEG6-O-CH2COOH, or m-PEG6-acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies to which it is attached in ADCs and the E3 ubiquitin ligase and target protein in PROTACs .
Mode of Action
This compound acts as a linker in ADCs and PROTACs. In ADCs, it attaches an ADC cytotoxin to an antibody . In PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the intracellular ubiquitin-proteasome system. PROTACs, which contain this compound as a linker, exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the compounds it is part of.
Result of Action
The result of the action of this compound is the selective degradation of target proteins in the case of PROTACs . For ADCs, the result is the delivery of cytotoxic drugs to specific cells identified by the antibodies .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
安全和危害
When handling m-PEG7-CH2COOH, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
未来方向
生化分析
Biochemical Properties
m-PEG7-CH2COOH plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates these interactions.
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of ADCs and PROTACs . By facilitating the attachment of cytotoxic agents to antibodies, this compound plays a crucial role in directing these agents to specific cells, thereby influencing cell function
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role as a linker in the synthesis of ADCs and PROTACs . In PROTACs, this compound helps to connect a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSXISOALMMMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















